N-cyclohexyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-4-29-22-21(16(2)27-29)26-24(33-15-20(30)25-18-8-6-5-7-9-18)28(23(22)31)14-17-10-12-19(32-3)13-11-17/h10-13,18H,4-9,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNMSVWBUFFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C24H31N5O3S
- Molecular Weight : 469.6 g/mol
- IUPAC Name : N-cyclohexyl-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
This compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives similar to N-cyclohexyl-2-acetamide. For instance, compounds derived from pyrazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF7 | 0.01 | CDK inhibition |
| Compound 2 | HCT116 | 0.39 | Aurora-A kinase inhibition |
| Compound 3 | A375 | 4.2 | Cell cycle arrest |
These compounds exhibit mechanisms such as CDK inhibition and interference with cell cycle progression, suggesting that N-cyclohexyl-2-acetamide may share similar pathways in its anticancer efficacy .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. In vitro studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential therapeutic role for N-cyclohexyl derivatives in treating inflammatory diseases .
The exact mechanisms by which N-cyclohexyl-2-acetamide exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Inhibition of Kinases : Similar compounds have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Interference with DNA Repair Mechanisms : Some pyrazole derivatives disrupt DNA repair processes in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival.
In Vitro Studies
A study involving the synthesis and evaluation of related pyrazole compounds revealed significant cytotoxicity against HepG2 cells with IC50 values ranging from 0.24 µM to 1.40 µM for the most active derivatives. These findings indicate a promising lead for further development of N-cyclohexyl derivatives as potential anticancer agents .
In Silico Studies
Computational studies have been employed to predict the binding affinity of N-cyclohexyl derivatives to various biological targets using molecular docking techniques. These studies suggest that the compound may bind effectively to key enzymes involved in cancer progression and inflammation, supporting its potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
The anticancer properties of pyrazolo[4,3-d]pyrimidines have been documented in various studies. Modifications in the structure can enhance selectivity and potency against different cancer cell lines. For example, docking studies have indicated that compounds similar to N-cyclohexyl-2-acetamide effectively inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. The proposed mechanism involves the inhibition of pathways related to cell division and metabolism.
Antitubercular Activity Study
A notable study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results revealed promising activity for certain compounds with structural similarities to N-cyclohexyl-2-acetamide, indicating its potential as a lead compound for further development in antitubercular therapy.
Cytotoxicity Assessment
In a cytotoxicity assay conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of N-cyclohexyl-2-acetamide as a therapeutic agent.
Preparation Methods
Cyclocondensation Strategy
The pyrazolo[4,3-d]pyrimidine skeleton is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-keto esters or analogous electrophiles. For this compound, the route involves:
Step 1: Preparation of 5-Amino-1-ethyl-3-methylpyrazole
5-Amino-1-ethyl-3-methylpyrazole is synthesized by reacting ethyl hydrazinecarboxylate with acetylacetone under acidic conditions, followed by hydrolysis and decarboxylation.
Step 2: Cyclization with Ethyl 3-(4-Methoxyphenyl)propanoate
Heating 5-amino-1-ethyl-3-methylpyrazole with ethyl 3-(4-methoxyphenyl)propanoate in acetic acid yields the intermediate 1-ethyl-3-methyl-6-(4-methoxyphenylmethyl)pyrazolo[4,3-d]pyrimidin-7(6H)-one. Cyclization proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by dehydration.
Functionalization at Position C5: Introduction of the Sulfanyl Group
Halogenation at C5
The C5 position is activated for nucleophilic substitution by introducing a leaving group. Chlorination using POCl₃ in refluxing acetonitrile affords 5-chloro-1-ethyl-6-(4-methoxyphenylmethyl)-3-methylpyrazolo[4,3-d]pyrimidin-7(6H)-one.
Thioether Formation
The chloro intermediate reacts with potassium thioacetate in DMF at 80°C to form the thioacetate derivative. Subsequent hydrolysis with aqueous NaOH yields the free thiol. Alternatively, direct displacement with 2-mercapto-N-cyclohexylacetamide in the presence of Cs₂CO₃ in acetonitrile at 90°C provides the target thioether.
Synthesis of the N-Cyclohexyl Acetamide Side Chain
Preparation of 2-Mercapto-N-cyclohexylacetamide
Cyclohexylamine is reacted with chloroacetyl chloride in dichloromethane to form N-cyclohexylchloroacetamide. Treatment with thiourea in ethanol under reflux followed by alkaline hydrolysis yields 2-mercapto-N-cyclohexylacetamide.
Final Coupling and Purification
The thiol-containing acetamide is coupled to the chlorinated pyrazolopyrimidine intermediate using cesium carbonate in acetonitrile at 90°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final compound as a white solid (mp: 138–140°C).
Analytical Data
- ¹H NMR (600 MHz, CDCl₃): δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.88 (d, J = 8.6 Hz, 2H, ArH), 4.45 (s, 2H, SCH₂CO), 3.80 (s, 3H, OCH₃), 3.72 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.10 (m, 1H, Cyclohexyl-H), 2.45 (s, 3H, CH₃), 1.85–1.20 (m, 10H, Cyclohexyl).
- HRMS (ESI): m/z calcd. for C₂₄H₃₁N₅O₃S [M+H]⁺: 469.2094; found: 469.2098.
Challenges and Optimization
- Regioselectivity in Cyclization: The use of bulky bases (e.g., DBU) minimizes competing reactions at alternate positions.
- Thiol Oxidation: Reactions involving free thiols require inert atmospheres (N₂/Ar) to prevent disulfide formation.
- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement rates at C5.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodological strategies can address them?
- Answer : The synthesis of pyrazolo[4,3-d]pyrimidinone derivatives often involves multi-step reactions, including cyclization, alkylation, and sulfanyl group introduction. Key challenges include regioselectivity in pyrimidinone ring formation and stability of the sulfanylacetamide moiety.
- Methodological Strategies :
- Use Schotten-Baumann conditions for amide bond formation to minimize side reactions.
- Employ HPLC purity tracking (≥95%) to monitor intermediates (as seen in analogous compounds in and ).
- Optimize reaction temperatures (e.g., 60–80°C) to stabilize the sulfanyl group during coupling steps .
Q. How can structural characterization be systematically performed for this compound?
- Answer : A combination of spectroscopic and crystallographic techniques is critical:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for pyrazolo-pyrimidinone core and acetamide substituents.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclohexyl group conformation) using single-crystal diffraction (see for similar acetamide structures).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₉H₃₄N₆O₃S) with <2 ppm error .
Q. What are the recommended protocols for assessing in vitro biological activity?
- Answer : Focus on target-specific assays (e.g., kinase inhibition or receptor binding):
- Dose-response curves : Use 10-point dilution series (1 nM–100 µM) with triplicate measurements.
- Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
- Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Answer : Combine quantum chemical calculations and molecular dynamics:
- ADMET prediction : Use tools like SwissADME to estimate logP (target ≤3.5), solubility (ESOL model), and CYP450 inhibition.
- Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrimidinone core’s interactions with catalytic lysine residues.
- Reaction path analysis : Apply ICReDD’s quantum chemical workflows () to predict regioselectivity in derivative synthesis .
Q. How should researchers resolve contradictions in experimental vs. computational activity data?
- Answer : Cross-validate using orthogonal methods:
- Data Triangulation : Compare enzymatic assay results (IC₅₀) with cellular viability data (e.g., MTT assay) to confirm target specificity.
- Meta-analysis : Reconcile discrepancies in logD values by repeating partitioning experiments (n-octanol/water) under standardized pH (7.4) and temperature (25°C) conditions.
- Error source identification : Audit synthetic batches for impurities (e.g., via LC-MS) that may skew bioactivity .
Q. What advanced techniques enable efficient scale-up of the synthetic route?
- Answer : Implement process chemistry principles:
- Flow chemistry : For exothermic steps (e.g., cyclization), use microreactors to enhance heat transfer and yield (≥80% vs. batch 65%).
- DoE (Design of Experiments) : Optimize parameters (catalyst loading, solvent ratio) via response surface methodology.
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
